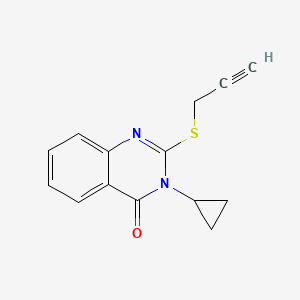
3-Cyclopropyl-2-prop-2-ynylsulfanylquinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropyl-2-prop-2-ynylsulfanylquinazolin-4-one is a compound that appears to be related to a class of molecules with potential pharmacological properties, particularly as non-nucleoside inhibitors of HIV-1 reverse transcriptase (RT). The synthesis of related compounds has been explored to improve the efficacy and stability of these inhibitors, which are crucial in the treatment of HIV-1.
Synthesis Analysis
The synthesis of compounds closely related to this compound involves the addition of 1-lithio-2-(aryl)alkyne nucleophiles to a protected quinazolinone, followed by deprotection. This method has been used to prepare a series of novel non-nucleoside HIV-1 RT inhibitors with various aryl groups attached to the acetylene functionality, eliminating the need for a metabolically labile 3-methyl group on the dihydroquinazolinone nucleus . Additionally, a base-promoted sequential [4 + 2]- and [1 + 2]-annulation process using prop-2-ynylsulfonium salts has been developed, which offers wide substrate scope and functional group tolerance, as well as excellent regioselectivity .
Molecular Structure Analysis
The molecular structure of related quinazolinone derivatives has been optimized to enhance their inhibitory activity against HIV-1 RT. The incorporation of an aryl group onto the end of the 4-acetylene functionality is a significant modification that has been made to improve the biological profile of these compounds. Furthermore, the active enantiomer of one such compound has been identified, which could imply that the stereochemistry of this compound may also be an important factor in its activity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of quinazolinone derivatives include cyclocondensation and oxidation steps. For instance, a two-step sequence involving cyclocondensation of 2-aminobenzamide with aldehydes followed by oxidation with CuCl2 has been used to synthesize quinazolin-4(3H)-ones and 2,3-dihydroquinazolin-4(1H)-ones . These reactions are crucial for constructing the quinazolinone core, which is a common feature in this class of compounds.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of similar quinazolinone derivatives can be inferred. These compounds are likely to have varying solubilities and stabilities depending on their substitution patterns and functional groups. The presence of a cyclopropyl group and a prop-2-ynylsulfanyl moiety could affect the molecule's reactivity and interaction with biological targets such as HIV-1 RT .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
3-Cyclopropyl-2-prop-2-ynylsulfanylquinazolin-4-one is a compound with potential applications in the synthesis of biologically active compounds. It has been studied for its synthetic versatility and characterized through techniques like LC-MS, 1H NMR, and IR. Crystal structure analysis reveals its potential as a precursor in chemical synthesis due to its unique structural features, which could be exploited in designing drugs or materials with specific properties (Shetty et al., 2016).
Pharmacological Potential
The compound's framework is pivotal in synthesizing a range of pharmaceuticals, showcasing its applicability in creating new therapeutic agents. Its structural motif is found in various synthetic pathways that lead to compounds with significant biological activities. For instance, its derivatives have been explored for antimicrobial activities, indicating its potential as a scaffold in drug discovery processes aimed at developing new antibiotics or antiviral agents (Sumangala et al., 2010).
Zukünftige Richtungen
The future directions for the research and development of CPYQ and similar compounds involve their potential use as multi-targeted kinase inhibitors in the therapy of multi-genic diseases, such as cancer . The current work presents an extension of the effort to design and synthesize a series of new quinazolin-4-one derivatives based on their established anti-cancer activities as inhibitors of multiple protein kinases .
Wirkmechanismus
Target of Action
The primary targets of 3-Cyclopropyl-2-prop-2-ynylsulfanylquinazolin-4-one are multiple protein kinases . These kinases play a significant role in signal transduction pathways .
Mode of Action
this compound interacts with its targets, the protein kinases, and inhibits their function . This inhibition disrupts the normal functioning of the signal transduction pathways .
Biochemical Pathways
The affected pathways due to the action of this compound are those regulated by the protein kinases . The disruption of these pathways leads to changes in cell proliferation, differentiation, metastasis, and apoptosis .
Pharmacokinetics
The compound’s interaction with its targets suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of protein kinases, disruption of signal transduction pathways, and changes in cell functions . These effects can lead to the inhibition of cell proliferation and induction of apoptosis .
Action Environment
It is likely that factors such as temperature, ph, and the presence of other molecules could potentially affect the compound’s action .
Eigenschaften
IUPAC Name |
3-cyclopropyl-2-prop-2-ynylsulfanylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c1-2-9-18-14-15-12-6-4-3-5-11(12)13(17)16(14)10-7-8-10/h1,3-6,10H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCCTKDKYANKQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NC2=CC=CC=C2C(=O)N1C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2520359.png)

![Tert-butyl (4aS,8aR)-6-[2-[ethyl(prop-2-enoyl)amino]acetyl]-3-oxo-4,4a,5,7,8,8a-hexahydro-2H-pyrido[3,4-b]pyrazine-1-carboxylate](/img/structure/B2520363.png)
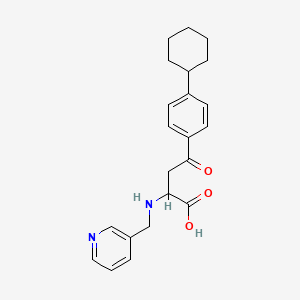
methanol](/img/structure/B2520367.png)
![Ethyl 5-(2-(4-nitrophenyl)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2520369.png)
![N-[2-(6-chlorohexoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B2520370.png)


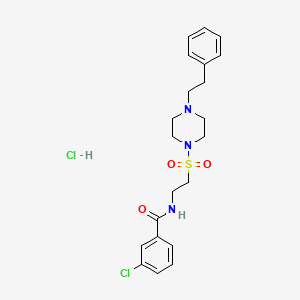
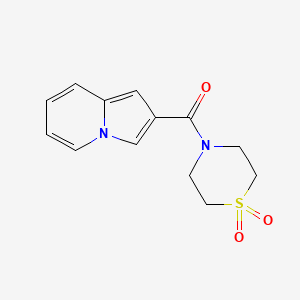
![2-[2-(Trifluoromethyl)oxiran-2-yl]furan](/img/structure/B2520378.png)
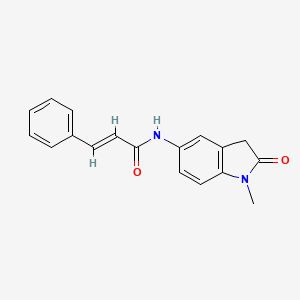
![Methyl 6-benzyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2520381.png)